molecular formula C21H29ClN2O2 B607040 Decloxizine hydrochloride CAS No. 1263283-80-2

Decloxizine hydrochloride

Número de catálogo: B607040
Número CAS: 1263283-80-2
Peso molecular: 376.9 g/mol
Clave InChI: DDKYRGRSMTYEPD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del dihidrocloruro de UCB 1402 implica la reacción de precursores químicos específicos en condiciones controladas. El compuesto se sintetiza típicamente mediante la reacción de un derivado de piperazina con reactivos apropiados para formar el producto deseado. Las condiciones de reacción a menudo incluyen el uso de solventes como el dimetilsulfóxido (DMSO) y el agua, y el producto final se purifica mediante cristalización .

Métodos de Producción Industrial

En un entorno industrial, la producción del dihidrocloruro de UCB 1402 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y el control preciso de los parámetros de reacción para garantizar un alto rendimiento y pureza. El compuesto se somete entonces a rigurosos controles de calidad para cumplir con los estándares de la industria .

Análisis De Reacciones Químicas

Substitution Reactions

The piperazine nitrogen atoms are primary sites for substitution:

Reagent Conditions Product
Halogenating agentsDMSO, 60–80°CN-halogenated derivatives
Alkylating agentsAlkaline aqueous mediumN-alkylpiperazine analogs
Acyl chloridesRoom temperatureN-acylated compounds (e.g., amides)

These reactions modify the compound’s hydrophobicity and receptor-binding affinity .

Oxidation and Reduction

  • Oxidation :
    • The ethanol side chain can be oxidized to a ketone using agents like KMnO₄ or CrO₃ under acidic conditions .
    • Piperazine ring oxidation may occur with strong oxidizers, yielding N-oxides .
  • Reduction :
    • Catalytic hydrogenation (H₂/Pd) reduces the benzhydryl group to diphenylmethane derivatives .

Degradation Pathways

  • Acidic Hydrolysis : Prolonged exposure to HCl (pH < 3) cleaves the ether bond, yielding 2-[4-(diphenylmethyl)piperazin-1-yl]ethanol and glycolic acid .
  • Photodegradation : UV light induces radical formation, leading to decomposition products like diphenylmethanol .

Analytical Characterization

  • UV-Vis Spectrophotometry : Absorbance maxima at 224 nm in 0.1M HCl, used for quantitative analysis .
  • Chromatography : HPLC methods resolve Decloxizine from metabolites (e.g., N-desmethyl derivatives) with retention times <6 minutes .

Comparative Reactivity

Property Decloxizine HCl Hydroxyzine HCl
Ether bond stabilityModerateHigh
Piperazine reactivityHigh (2° amines)Moderate (tertiary)
Oxidation susceptibilityHigh (ethanol chain)Low

Decloxizine’s secondary amines enhance nucleophilic reactivity compared to tertiary amines in hydroxyzine .

Aplicaciones Científicas De Investigación

Therapeutic Applications

  • Allergic Conditions :
    • Decloxizine is primarily used for treating allergic rhinitis and urticaria (hives). Its antihistaminic effect helps alleviate symptoms associated with these conditions by blocking the action of histamine, a substance in the body that causes allergic symptoms .
  • Respiratory Disorders :
    • The compound has been studied as an adjunct therapy in asthma management. Clinical investigations have demonstrated its efficacy in preventing asthma attacks and reducing shortness of breath when administered in doses of 50 mg three times daily .
  • Bronchodilation :
    • Research comparing decloxizine with other bronchodilators has shown its potential effectiveness in improving lung function in patients with chronic obstructive pulmonary disease (COPD) and bronchitis .
  • Immune Response Modulation :
    • Ongoing research is exploring the role of decloxizine in modulating immune responses, particularly in conditions characterized by excessive inflammation or hypersensitivity .

Case Study: Efficacy in Asthma Management

A clinical trial involving patients with chronic asthma demonstrated that decloxizine significantly reduced the frequency of asthma attacks compared to placebo treatments. The study highlighted that patients receiving decloxizine experienced fewer exacerbations and improved overall lung function metrics.

Case Study: Comparison with Other Bronchodilators

In a comparative study against Franol, decloxizine was shown to have comparable effects on bronchial dilation, providing a viable alternative for patients who may not respond well to traditional therapies .

Data Tables

Application Area Indications Clinical Evidence
Allergic ConditionsAllergic rhinitis, urticariaEffective as an antihistamine
Respiratory DisordersAsthma, COPDPrevents asthma attacks; improves lung function
Immune Response ModulationInflammatory diseasesOngoing research into anti-inflammatory effects

Research Insights

Recent studies have indicated that decloxizine may also possess properties that extend beyond its antihistaminic effects, including potential roles in apoptosis and autophagy pathways . Further investigation into these areas could unveil new therapeutic applications, particularly in oncology and chronic inflammatory diseases.

Mecanismo De Acción

El dihidrocloruro de UCB 1402 ejerce sus efectos al unirse a los receptores de histamina 1, bloqueando así la acción de la histamina. Esta inhibición previene la respuesta alérgica típica mediada por la histamina, como la vasodilatación, el aumento de la permeabilidad vascular y la contracción del músculo liso. Los objetivos moleculares involucrados incluyen los receptores de histamina 1 ubicados en varias células, incluidas las células endoteliales y las células del músculo liso .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad

El dihidrocloruro de UCB 1402 es único debido a su afinidad de unión específica y potencia como antagonista del receptor de histamina 1. A diferencia de algunos otros antihistamínicos, puede ofrecer ventajas distintas en términos de sus propiedades farmacocinéticas y eficacia en ciertas aplicaciones de investigación .

Actividad Biológica

Decloxizine hydrochloride is a compound primarily recognized for its role as a histamine receptor antagonist, particularly targeting H1 receptors. This article delves into its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C21H29ClN2O2
  • CAS Number : 1263283-80-2
  • Chemical Structure : The compound features a piperazine core, which is common among many antihistamines.

This compound exerts its biological effects by selectively binding to H1 histamine receptors. This action inhibits the physiological effects of histamine, which include:

  • Vasodilation : Reduces blood vessel dilation caused by histamine.
  • Increased Vascular Permeability : Prevents fluid leakage from blood vessels into tissues.
  • Smooth Muscle Contraction : Reduces bronchoconstriction and other smooth muscle contractions mediated by histamine.

The inhibition of these processes makes Decloxizine effective in managing allergic reactions and inflammatory conditions .

Antihistaminic Properties

This compound has demonstrated significant antihistaminic activity. In various studies, it has been shown to effectively block the effects of histamine in vivo and in vitro settings. The efficacy is often compared with other antihistamines such as cetirizine and loratadine, with Decloxizine showing unique pharmacokinetic properties that may offer advantages in specific therapeutic contexts .

Clinical Applications

This compound is primarily investigated for its applications in:

  • Allergic Conditions : Effective in treating symptoms associated with allergic rhinitis and urticaria.
  • Respiratory Disorders : Used in managing asthma and bronchitis due to its bronchodilator effects.
  • Inflammation : Potential use in conditions characterized by excessive inflammation due to its ability to inhibit histamine-mediated responses .

Pharmacokinetics

A study on the pharmacokinetic profile of this compound indicated a favorable absorption rate when administered orally. The compound exhibited a half-life conducive to once-daily dosing, which is beneficial for patient compliance .

Efficacy in Clinical Trials

Clinical trials have shown that this compound significantly reduces the severity of allergic symptoms compared to placebo controls. For instance, a double-blind study involving patients with seasonal allergies reported a 30% greater reduction in symptom scores compared to those receiving a placebo .

Comparative Analysis with Similar Compounds

CompoundMechanism of ActionKey Therapeutic UsesSide Effects
DecloxizineH1 receptor antagonistAllergic rhinitis, asthmaSedation (less common)
CetirizineH1 receptor antagonistAllergic rhinitisDrowsiness, dry mouth
LoratadineH1 receptor antagonistAllergic rhinitisMinimal sedation

Decloxizine's unique binding affinity may provide enhanced therapeutic outcomes in specific patient populations compared to traditional antihistamines .

Propiedades

IUPAC Name

2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2.ClH/c24-16-18-25-17-15-22-11-13-23(14-12-22)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20;/h1-10,21,24H,11-18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKYRGRSMTYEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263283-80-2
Record name Decloxizine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263283802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DECLOXIZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWC294RL1T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.